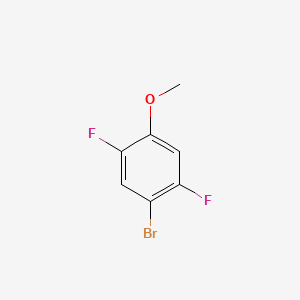

2-溴-1-(二氟甲基)-4-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

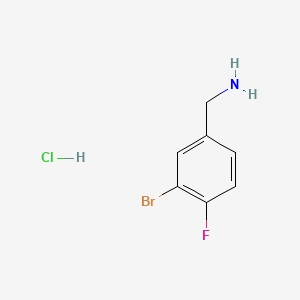

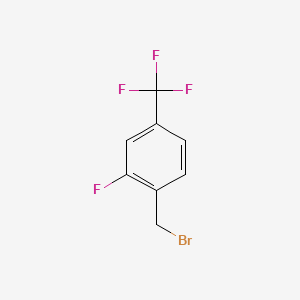

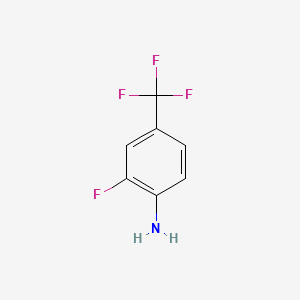

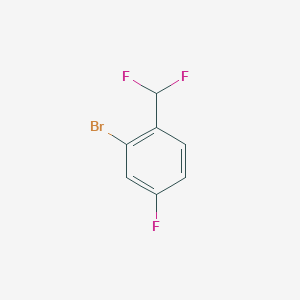

2-Bromo-1-(difluoromethyl)-4-fluorobenzene is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other chemical entities. It is a halogenated aromatic compound that contains bromine and fluorine atoms, which are of particular interest in the field of organic chemistry for their reactivity and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of related halogenated benzene compounds has been explored through various methods. For instance, the preparation of 1-bromo-4-[18F]fluorobenzene was achieved by nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starting from p-xylene, involving a four-step reaction that included nitration, reduction, diazotization, and bromination, reaching an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with the reaction conditions being optimized for better yields .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene, a compound structurally similar to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The influence of the halogen atoms on the geometry and vibrational modes of the benzene ring was discussed, and the electronic properties were studied using time-dependent DFT (TD-DFT) .

Chemical Reactions Analysis

The reactivity of halogenated benzene compounds, such as 1-bromo-4-[18F]fluorobenzene, has been demonstrated in palladium-promoted cross-coupling reactions with organostannanes, which are useful for introducing fluorophenyl structures into functional molecules . Additionally, the synthesis of fluorinated distyrylbenzene chromophores showed the effect of fluorine substitution on molecular properties and solid-state organization, indicating the versatility of halogenated benzene derivatives in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene compounds are influenced by the presence of halogen atoms. For example, the study of 1-bromo-3-fluorobenzene revealed correlations between standard heat capacities, standard entropies, standard enthalpy changes, and temperatures, providing insights into the thermodynamic properties of such compounds . The preparation methods for fluorine-18 labeled synthons like 4-fluorobromobenzene also highlight the importance of solvent choice and reaction conditions in achieving high radiochemical yields .

科学研究应用

合成和化学反应

2-溴-1-(二氟甲基)-4-氟苯是在各种合成过程中使用的,特别是在杂环化合物的形成中。它参与亲核芳香取代反应,这些反应是创建复杂有机结构的基础(Ermert, Hocke, Ludwig, Gail, & Coenen, 2004)。

该化合物在邻金属化反应中起着关键作用。这个过程涉及对氟芳烃的选择性金属化,展示了它在通过与不同亲电子试剂反应创建各种化学产品中的应用(Baenziger, Eswaran, Jiang, & Kasinathan, 2019)。

光谱学和光解离研究

- 类似化合物的紫外光解离,如1-溴-3-氟苯和1-溴-4-氟苯,已被广泛研究。这些研究提供了有关光解离产物的能量分布和各向异性参数的见解,有助于更好地理解氟苯衍生物的光解离机制(Gu, Wang, Huang, Han, He, & Lou, 2001)。

催化和有机化学应用

2-溴-1-(二氟甲基)-4-氟苯用于钯催化的羰基化反应。这些反应对形成杂环化合物至关重要,展示了该化合物在有机合成中的多功能性(Chen, Natte, Neumann, & Wu, 2014)。

该化合物参与由支持的Pd纳米颗粒催化的铃木宫浦C-C偶联反应。这些反应对制备氟代联苯衍生物至关重要,突显了它在合成复杂有机分子中的作用(Sadeghi Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017)。

亲电加成和液晶研究

研究表明,2-溴-1-(二氟甲基)-4-氟苯在合成膦酸酯的亲电加成反应中的应用。这展示了它在创建具有潜在应用于各个行业的特定化合物中的作用(Zhang Zhong-biao, 2011)。

该化合物已被用于合成液晶化合物。其包含在液晶配方中可以改善一些性质,如双折射,并降低阈值电压,表明它在电子和显示行业中的应用(Hang De-y, 2013)。

安全和危害

This compound is classified as a Category 2 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause eye irritation and drowsiness or dizziness . Safety measures include avoiding breathing its vapors and avoiding contact with skin and eyes. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

2-bromo-1-(difluoromethyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJOYKZVIXCVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375606 |

Source

|

| Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(difluoromethyl)-4-fluorobenzene | |

CAS RN |

845866-81-1 |

Source

|

| Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1-(DIFLUOROMETHYL)-4-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)